3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
Description
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom at the 3-position and an ethyl substituent. Its molecular formula is C₈H₁₃NO·HCl (or C₆H₁₀ClNO when considering the core structure), with a molar mass of 147.60 g/mol. The compound’s CAS registry number is 1486519-87-2, and it is typically stored at room temperature. While detailed safety data (e.g., hazard statements, GHS pictograms) are unavailable, its hydrochloride form suggests enhanced solubility and stability compared to its freebase counterpart.
This compound is structurally related to azabicyclo derivatives investigated for pharmaceutical applications, particularly as building blocks in drug discovery. Its ethyl group distinguishes it from analogs with benzyl, methyl, or other substituents, influencing physicochemical properties and biological activity.
Properties
IUPAC Name |
3-ethyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-9-4-6-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWJOKIQUIDYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC(C1)C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethylamine with a suitable ketone precursor can lead to the formation of the bicyclic structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one Hydrochloride
While explicit synthesis details are unavailable in the provided evidence, analogous azabicyclo compounds (e.g., 3-benzyl derivatives) are synthesized via:
Core Ring Formation : Cyclization of ketones or amines under acidic conditions.
Substituent Introduction : Alkylation or Grignard reactions (e.g., benzyl groups added via phenylmagnesium chloride).
Salt Formation : Treatment with HCl to produce the hydrochloride.
Comparison with 3-Benzyl Derivatives
The 3-benzyl analog is synthesized using a multi-step protocol involving:
- Grignard Reagents : Reaction of phenylmagnesium chloride with a ketone precursor.
- Purification : Flash chromatography and recrystallization.
- X-ray Crystallography : Structural confirmation.
In contrast, the ethyl variant likely employs ethylating agents (e.g., ethyl halides) in place of benzyl reagents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
